molecular formula C19H19ClN6O3 B11440895 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11440895
M. Wt: 414.8 g/mol
InChI Key: UUCJWUJQYJZHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound under acidic or basic conditions.

    Substitution Reactions:

    Carbamoylation: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl rings or the triazole ring using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole ring and carboxamide group but may have different substituents on the phenyl rings.

    Amino-substituted triazoles: Compounds with similar amino groups and triazole rings but different carbamoyl or phenyl substituents.

Uniqueness

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN6O3

Molecular Weight

414.8 g/mol

IUPAC Name

5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O3/c1-11-5-3-4-6-14(11)23-19(28)17-18(21)26(25-24-17)10-16(27)22-12-7-8-15(29-2)13(20)9-12/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

UUCJWUJQYJZHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.